methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788169
InChI: InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13-
SMILES: COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol

methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate

CAS No.:

Cat. No.: VC13788169

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate -

Specification

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
IUPAC Name methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13-
Standard InChI Key TZUGIFAYWNNSAO-AQTBWJFISA-N
Isomeric SMILES CO/C=C(/C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)\C(=O)OC
SMILES COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Canonical SMILES COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate (C₂₂H₂₆N₂O₃) possesses a molecular weight of 366.5 g/mol . Its IUPAC name reflects the Z-configuration of the methoxyprop-2-enoate group and the stereochemical arrangement at positions 2S, 3R, and 12bS within the octahydroindolo[2,3-a]quinolizinyl core . The structure comprises:

  • A fused indole-quinolizine system with four rings, including a bicyclic indole fragment and a partially saturated quinolizine unit.

  • An ethenyl substituent at position 3 and a methoxyprop-2-enoate ester at position 2, contributing to its stereoelectronic profile.

  • Three stereocenters that dictate its three-dimensional conformation and biological activity .

The compound’s isomeric SMILES string (CO/C=C(/C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)\C(=O)OC) and InChIKey (TZUGIFAYWNNSAO-CPHCKLLXSA-N) provide unambiguous representations of its geometry .

Physicochemical Properties

While experimental data on solubility and stability remain limited, its ester and alkene functionalities suggest moderate lipophilicity, potentially facilitating blood-brain barrier penetration. The methoxy group enhances metabolic stability compared to non-ether analogs, as evidenced by its resistance to hepatic glucuronidation in rodent models .

Biosynthesis and Synthetic Approaches

Natural Biosynthetic Pathways

In Uncaria rhynchophylla and related species, hirsuteine derives from the strictosidine pathway, a conserved route for monoterpene indole alkaloids . Key steps include:

  • Condensation of tryptamine and secologanin by strictosidine synthase to form strictosidine.

  • Deglucosylation and cyclization to yield the tetracyclic intermediate dehydrocorynantheal.

  • Enzymatic modifications, including methoxylation and esterification, to produce hirsuteine.

Laboratory Synthesis

Total synthesis remains challenging due to multiple stereocenters. Current strategies employ:

  • Microbial engineering: Recombinant Saccharomyces cerevisiae strains expressing Uncaria cytochrome P450 enzymes achieve 85% enantiomeric excess in the final step.

  • Asymmetric catalysis: Chiral phosphine ligands in palladium-catalyzed allylic alkylation establish the C2 stereocenter with 92% yield.

Pharmacokinetics and Metabolism

Absorption and Distribution

In rats administered 30 mg/kg orally, hirsuteine exhibits a plasma Tₘₐₓ of 1.5 hours and a bioavailability of 41%, indicating moderate first-pass metabolism . Its volume of distribution (12.3 L/kg) suggests extensive tissue penetration, likely due to lipophilic interactions with cellular membranes .

Metabolic Fate

Ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) identified 21 metabolites in rat biofluids :

MetabolitePathwayRelative Abundance (%)
4-Hirsuteine N-oxideCytochrome P450 oxidation32.1
11-HydroxyhirsuteineHydroxylation24.7
11-Hydroxyhirsuteine glucuronideGlucuronidation18.9
3,4-DehydrohirsuteineDehydrogenation12.4

Hepatic CYP3A4 and UGT1A1 are primary mediators of these transformations .

Excretion

Approximately 67% of the administered dose is excreted in bile within 24 hours, with renal clearance accounting for 11% . Enterohepatic recirculation of glucuronide metabolites prolongs the elimination half-life to 8.2 hours .

Mechanism of Action and Pharmacological Effects

Opioid Receptor Modulation

Hirsuteine binds δ-opioid receptors (Ki = 89 nM) with 10-fold selectivity over μ- and κ-subtypes, as demonstrated in radioligand displacement assays. This activity correlates with antinociceptive effects in murine hot-plate tests (ED₅₀ = 12 mg/kg).

Antiviral Activity

Though direct evidence is limited, structural analogs like hirsutine inhibit dengue virus (DENV) assembly by blocking NS2B-NS3 protease (IC₅₀ = 3.7 μM) . Molecular docking suggests hirsuteine’s methoxyprop-2-enoate group interacts with DENV E protein domain III, impairing virion maturation .

Neuroprotective Properties

In vitro, hirsuteine reduces glutamate-induced excitotoxicity in SH-SY5Y neurons by 62% at 10 μM, likely via NMDA receptor antagonism .

Natural Occurrence and Ethnopharmacological Context

Botanical Sources

Hirsuteine occurs in:

Plant SpeciesTissueConcentration (mg/g dry weight)
Uncaria rhynchophyllaHooked stems1.4 ± 0.3
Uncaria tomentosaBark0.9 ± 0.2
Uncaria sinensisLeaves0.7 ± 0.1

Traditional Chinese medicine employs these plants for hypertension and neurological disorders, aligning with hirsuteine’s observed bioactivities .

Research Gaps and Future Directions

  • Clinical Translation: No human trials exist despite promising preclinical data. Phase I studies should assess safety and pharmacokinetics in healthy volunteers.

  • Synthetic Optimization: Semi-synthetic derivatives could improve metabolic stability; for example, replacing the methyl ester with a tert-butyl group may reduce hydrolysis.

  • Target Identification: Proteomic profiling is needed to identify off-target interactions, particularly with cardiac ion channels given structural similarity to antiarrhythmic alkaloids.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator